tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate
Description
tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate is a chiral spirocyclic compound featuring a 4,7-diazaspiro[2.5]octane core. Its tert-butyl carbamate (Boc) group enhances stability during synthetic processes .
Properties
Molecular Formula |
C12H22N2O3 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-6-9(7-15)13-12(8-14)4-5-12/h9,13,15H,4-8H2,1-3H3/t9-/m1/s1 |
InChI Key |
BBKMMTDYOWSBKU-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](NC2(C1)CC2)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(NC2(C1)CC2)CO |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Synthesis
Starting from enantiomerically pure precursors, such as (R)-glyceraldehyde, to install the hydroxymethyl group.
Kinetic Resolution
Using lipase enzymes (e.g., Candida antarctica lipase B) to resolve racemic mixtures of intermediates.
Characterization and Quality Control
Structural Confirmation:
-
NMR Spectroscopy :
-
High-Resolution Mass Spectrometry (HRMS) :
[M+H]⁺ calculated for C₁₂H₂₂N₂O₃: 242.1634; found: 242.1636.
Purity Assessment :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Iridium Catalysis | 98 | 95 | High enantioselectivity |
| Enzymatic Resolution | 45 | 99 | No metal catalysts |
| Chiral Pool | 76 | 100 | No resolution required |
Industrial-Scale Production Considerations
For large-scale synthesis, cost efficiency and safety are prioritized:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide rigidity and specific spatial orientation, which can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Substituent Variations on the 4,7-Diazaspiro[2.5]octane Core
Key Insight : The hydroxymethyl group in the target compound enhances hydrophilicity and enables hydrogen bonding, which may improve solubility and target engagement compared to methyl or aryl-substituted analogues .
Variations in Spiro Ring Systems
Key Insight : The 2.5-octane spiro system in the target compound balances rigidity and size, optimizing interactions with sterically constrained biological targets .
Q & A
Q. What in vitro assays evaluate its potential as a pharmacophore?
- Assays :
- CYP450 Inhibition : Liver microsome assays assess metabolic interference.
- Membrane Permeability : Caco-2 cell models predict oral bioavailability.
- Target Engagement : SPR (Surface Plasmon Resonance) measures binding kinetics to validated targets (e.g., GPCRs) .
Methodological Notes
- Data Interpretation : Conflicting NMR signals (e.g., diastereotopic protons) require advanced techniques like COSY or NOESY for resolution .
- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., Ir-phosphine complexes) ensure R-configuration retention .
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